Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate
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Overview
Description
Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate is a complex heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[1,2-a]benzimidazole derivatives, including Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate, typically involves the condensation of aromatic aldehydes with keto esters in the presence of N,N’-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a reagent . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of such compounds often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[1,2-a]benzimidazole derivatives, such as:
- 5-methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 2-methylsulfanyl-6-nitro[1,2,4]-triazolo[5,1-c][1,2,4]triazin-7-one .
Uniqueness
Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. These unique attributes make it a valuable compound for various scientific and industrial applications .
Biological Activity
Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O8
- Molecular Weight : 366.32 g/mol
- CAS Number : Not specified in the search results.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzimidazole derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Antitumor Activity Evaluation
In a study evaluating the antitumor activity of synthesized compounds including benzimidazole derivatives:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Methods Used : MTS cytotoxicity assays and BrdU proliferation assays were employed to determine cell viability and proliferation rates.
Compound | Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |
---|---|---|---|
5 | A549 | 6.26 | 20.46 |
6 | HCC827 | 6.48 | 16.00 |
8 | NCI-H358 | Not specified | Not specified |
The results indicated that the compounds exhibited higher activity in two-dimensional assays compared to three-dimensional formats, suggesting that the microenvironment may influence drug efficacy .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. Benzimidazole derivatives have shown promise against both Gram-positive and Gram-negative bacteria.
Evaluation of Antimicrobial Effects
A study assessed the antimicrobial activity of synthesized derivatives using broth microdilution methods:
- Bacterial Strains Tested : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive).
Compound | Activity Against E. coli | Activity Against S. aureus |
---|---|---|
5 | Moderate | High |
6 | High | Moderate |
8 | Low | High |
These findings suggest that while some derivatives exhibit significant antibacterial activity, their effectiveness varies across different bacterial strains .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, tetramethyl derivatives have been investigated for additional biological activities including:
- Antioxidant Activity : Compounds have demonstrated the ability to scavenge free radicals effectively.
- Anti-inflammatory Effects : Some derivatives showed promise in reducing inflammation markers in vitro.
- Antiviral Properties : Certain benzimidazole derivatives have been noted for their potential against viral infections such as hepatitis C virus (HCV) .
Properties
CAS No. |
14754-37-1 |
---|---|
Molecular Formula |
C20H20N2O8 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
tetramethyl 5-methyl-4aH-pyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C20H20N2O8/c1-21-10-8-6-7-9-11(10)22-15(20(26)30-5)13(18(24)28-3)12(17(23)27-2)14(16(21)22)19(25)29-4/h6-9,16H,1-5H3 |
InChI Key |
AFAXEAQCHJBOFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(=C(C(=C(N2C3=CC=CC=C31)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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